molecular formula C11H15NO3S B1523156 4-(Cyclopentyloxy)benzene-1-sulfonamide CAS No. 1094770-58-7

4-(Cyclopentyloxy)benzene-1-sulfonamide

Cat. No. B1523156
M. Wt: 241.31 g/mol
InChI Key: OBKDBYZKMLFWHS-UHFFFAOYSA-N
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Description

“4-(Cyclopentyloxy)benzene-1-sulfonamide”, also known as CPB, is a chemical compound belonging to the class of sulfonamide-containing compounds. It has a molecular weight of 241.31 .


Molecular Structure Analysis

The molecular structure of “4-(Cyclopentyloxy)benzene-1-sulfonamide” is represented by the InChI code 1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

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Application 2: Materials Science

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Application 3: Organic Synthesis

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Application 4: Environmental Science

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Application 5: Biochemistry

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Application 6: Analytical Chemistry

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Application 7: Asymmetric Synthesis

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Application 8: Drug Design

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Application 9: Agrochemical Research

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Application 10: Veterinary Medicine

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Application 11: Analytical Method Development

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Application 12: Chemical Education

Scientific Field

These applications demonstrate the versatility of 4-(Cyclopentyloxy)benzene-1-sulfonamide in scientific research and its potential impact across multiple fields. For detailed experimental procedures, technical parameters, and quantitative results, specific scientific publications and technical documents should be consulted .

Application 13: Catalysis

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Application 14: Sensor Development

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Application 15: Nanotechnology

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Application 16: Computational Modeling

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Application 17: Photochemistry

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Application 18: Drug Metabolism Studies

Scientific Field

These applications are speculative and based on the general chemical properties of sulfonamides. For concrete examples and detailed information, one would need to refer to specific scientific studies or conduct new research . The applications mentioned above are not exhaustive, and the versatility of sulfonamides suggests that there could be many more potential uses in various scientific fields.

Safety And Hazards

The safety information available indicates that this compound is associated with a GHS07 pictogram and carries a warning signal word . The specific hazards associated with this compound are not mentioned in the search results.

properties

IUPAC Name

4-cyclopentyloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKDBYZKMLFWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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